molecular formula C24H16ClFN2O4 B11601426 6-amino-8-{3-chloro-4-[(4-fluorobenzyl)oxy]phenyl}-8H-[1,3]dioxolo[4,5-g]chromene-7-carbonitrile

6-amino-8-{3-chloro-4-[(4-fluorobenzyl)oxy]phenyl}-8H-[1,3]dioxolo[4,5-g]chromene-7-carbonitrile

Cat. No.: B11601426
M. Wt: 450.8 g/mol
InChI Key: CPJHESIPDAKYBV-UHFFFAOYSA-N
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Description

6-Amino-8-{3-chloro-4-[(4-fluorophenyl)methoxy]phenyl}-2H,8H-[1,3]dioxolo[4,5-g]chromene-7-carbonitrile is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a chromene core, substituted with amino, chloro, and fluorophenyl groups, making it an interesting subject for research in medicinal chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-amino-8-{3-chloro-4-[(4-fluorophenyl)methoxy]phenyl}-2H,8H-[1,3]dioxolo[4,5-g]chromene-7-carbonitrile typically involves multi-step organic reactions. One common approach is the condensation of appropriate substituted phenols with chromene derivatives under controlled conditions. The reaction conditions often include the use of catalysts such as acids or bases, and solvents like ethanol or dimethylformamide (DMF). The reaction temperature and time are carefully monitored to ensure the desired product yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction parameters are optimized for maximum efficiency. The use of continuous flow reactors can also be considered to enhance the production rate and reduce the reaction time. Purification steps such as recrystallization or chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

6-Amino-8-{3-chloro-4-[(4-fluorophenyl)methoxy]phenyl}-2H,8H-[1,3]dioxolo[4,5-g]chromene-7-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the chloro or fluoro positions using nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Ammonia or primary amines in ethanol.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding quinones, while reduction can produce amines or alcohols.

Scientific Research Applications

6-Amino-8-{3-chloro-4-[(4-fluorophenyl)methoxy]phenyl}-2H,8H-[1,3]dioxolo[4,5-g]chromene-7-carbonitrile has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential anticancer, antiviral, and antimicrobial properties.

    Material Science: Its unique structure makes it a candidate for developing new materials with specific electronic or optical properties.

    Biological Research: The compound is used in studies related to enzyme inhibition and receptor binding.

Mechanism of Action

The mechanism of action of 6-amino-8-{3-chloro-4-[(4-fluorophenyl)methoxy]phenyl}-2H,8H-[1,3]dioxolo[4,5-g]chromene-7-carbonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation.

Comparison with Similar Compounds

Similar Compounds

    Indole Derivatives: Compounds like 6-amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate.

    Chromene Derivatives: Compounds such as 7-methoxy-3,3-dimethyl-3,4-dihydro-2H-xanthen-1(9H)-one.

Uniqueness

6-Amino-8-{3-chloro-4-[(4-fluorophenyl)methoxy]phenyl}-2H,8H-[1,3]dioxolo[4,5-g]chromene-7-carbonitrile stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. Its combination of amino, chloro, and fluorophenyl groups makes it a versatile compound for various applications.

Properties

Molecular Formula

C24H16ClFN2O4

Molecular Weight

450.8 g/mol

IUPAC Name

6-amino-8-[3-chloro-4-[(4-fluorophenyl)methoxy]phenyl]-8H-[1,3]dioxolo[4,5-g]chromene-7-carbonitrile

InChI

InChI=1S/C24H16ClFN2O4/c25-18-7-14(3-6-19(18)29-11-13-1-4-15(26)5-2-13)23-16-8-21-22(31-12-30-21)9-20(16)32-24(28)17(23)10-27/h1-9,23H,11-12,28H2

InChI Key

CPJHESIPDAKYBV-UHFFFAOYSA-N

Canonical SMILES

C1OC2=C(O1)C=C3C(=C2)C(C(=C(O3)N)C#N)C4=CC(=C(C=C4)OCC5=CC=C(C=C5)F)Cl

Origin of Product

United States

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